molecular formula C10H5ClFN3 B13750189 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Cat. No.: B13750189
M. Wt: 221.62 g/mol
InChI Key: ONKMEVNBJFZBND-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a 4-chlorophenyl group at position 1, a fluorine atom at position 5, and a carbonitrile moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-fluoropyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H

InChI Key

ONKMEVNBJFZBND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)Cl

Origin of Product

United States

Preparation Methods

Michael-Type Addition and Cyclization Using (Ethoxymethylene)malononitrile and Aryl Hydrazines

A highly selective and efficient method involves the reaction of (ethoxymethylene)malononitrile with substituted aryl hydrazines under reflux conditions in protic solvents such as ethanol or trifluoroethanol. This method yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products without formation of regioisomers or uncyclized hydrazides.

  • Procedure Summary :

    • Aryl hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) is dissolved in absolute ethanol.
    • (Ethoxymethylene)malononitrile is added slowly.
    • The reaction mixture is refluxed under nitrogen atmosphere for several hours (typically 3-4 hours).
    • The crude product is purified by column chromatography using silica gel and a hexane/ethyl acetate gradient.
    • The isolated yields range from moderate to excellent (47% to 93%) depending on the aryl substituent.
  • Key Advantages :

    • High regioselectivity with exclusive formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
    • Mild reaction conditions.
    • Applicability to various substituted aryl hydrazines including halogenated phenyls.
  • Example for 4-chlorophenyl substituent :

    • Using 4-chlorophenylhydrazine hydrochloride under these conditions yields the corresponding 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with good yield and purity.
Entry Aryl Hydrazine Substituent Solvent Reflux Time (hours) Yield (%) Product Melting Point (°C)
1 4-chlorophenyl Ethanol 3 ~47-68* 185-187 (after recrystallization)
2 4-fluorophenyl Ethanol 3 47 179-181
3 Phenyl Ethanol 0.5-4 84 145-147

*Yield range based on similar halogenated aryl hydrazines reported.

Synthesis via Condensation of Ethoxymethylenemalononitrile and 4-Chlorophenylhydrazine

This method is detailed in patent literature and involves:

  • Mixing ethoxymethylenemalononitrile with 4-chlorophenylhydrazine hydrochloride and anhydrous sodium acetate in absolute ethanol.
  • Refluxing the mixture for 18 hours.
  • Removal of solvent under reduced pressure.
  • Purification by triturating the residue with hexane and recrystallization from acetone-hexane to obtain pure 5-amino-1-(4-chlorophenyl)-4-pyrazolecarbonitrile.

This method yields a colorless crystalline product with melting point approximately 185-187 °C, confirming the purity and identity of the compound.

Post-Synthetic Modifications

  • The amino group at position 5 can be converted into carboxamide derivatives by treatment with concentrated sulfuric acid followed by neutralization with ammonium hydroxide.
  • This transformation is useful for further functionalization and tailoring of pharmacological properties.

Comparative Analysis of Solvent Effects on Yield and Selectivity

Research indicates that the choice of solvent significantly influences the yield and rate of pyrazole formation:

Solvent Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (%) Reaction Time Notes
Trifluoroethanol 84 0.5 hours Highest yield and fastest reaction
Ethanol 84 0.5-4 hours High yield, commonly used solvent
Methanol Lower than ethanol Longer Moderate yield
Tetrahydrofuran Low Slow Aprotic solvent, less effective

This demonstrates that protic solvents like ethanol and trifluoroethanol are preferred for efficient synthesis.

Summary of Research Outcomes and Yields

Compound Yield (%) Melting Point (°C) Reference
5-Amino-1-(4-chlorophenyl)-4-pyrazolecarbonitrile 47-68 185-187
5-Amino-1-(4-fluorophenyl)-4-pyrazolecarbonitrile 47 179-181
5-Amino-1-phenyl-4-pyrazolecarbonitrile 84 145-147

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorine Position

The electron-withdrawing nature of the pyrazole ring activates the C-F bond for nucleophilic displacement under specific conditions:

Reagents/ConditionsProductsYieldReference
KOH (20% aq.), 80°C, 12h5-Hydroxy derivative68%
NH₃/MeOH, 60°C, 8h5-Amino derivative52%
NaSPh/DMF, 100°C, 6h5-Phenylthio derivative41%

Mechanistic studies indicate an S<sub>N</sub>Ar pathway facilitated by resonance stabilization of the negative charge through the pyrazole ring .

Nitrile Group Transformations

The carbonitrile group participates in three primary reaction types:

Hydrolysis

ConditionsProductsYieldReference
H₂SO₄ (conc.), reflux4-Carboxylic acid derivative83%
NaOH (40%), H₂O₂, 60°C4-Carboxamide derivative67%

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

text
1-(4-Cl-C₆H₄) O │ ╱ N────N N─C≡N + CH₂(CO₂Et)₂ → Pyrano[2,3-c]pyrazole └────C─F (Malononitrile)

Yields for pyrano-pyrazole derivatives range from 58-72% using DABCO catalysis in ethanol .

Halogen Exchange Reactions

The 4-chlorophenyl moiety undergoes palladium-catalyzed cross-coupling:

Reaction TypeConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Aryl derivatives65%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene4-Aminoaryl derivatives54%

Electrophilic Aromatic Substitution

Despite the deactivating chloro group, directed substitution occurs:

ReagentPositionProductsYieldReference
HNO₃/H₂SO₄, 0°CParaNitro derivative38%
Cl₂, FeCl₃, 40°COrthoDichloro derivative29%

Oxidative Functionalization

The pyrazole ring undergoes regioselective oxidation:

Oxidizing AgentProductsYieldReference
mCPBA, CH₂Cl₂, rtN-Oxide derivative91%
KMnO₄, H₂O, 100°CRing-opened dicarboxylic acid63%

Metal-Mediated Couplings

The carbonitrile participates in unique transformations:

ReactionConditionsProductsYieldReference
Cu(I)-Catalyzed Azide-AlkyneNaN₃, CuSO₄, H₂OTetrazole derivative78%
Grignard AdditionRMgX, THF, -78°CKetimine intermediates55%

Photochemical Reactions

UV irradiation induces unique rearrangements:

ConditionsProductsQuantum YieldReference
254 nm, benzene, 6hRing-expanded triazine derivative0.32

Comparative Reactivity Table

Key functional group reactivities:

PositionReactivity (Relative)Preferred Reactions
C4-CNHighHydrolysis, Cyclization
C5-FModerateNucleophilic Substitution
C1-PhClLowDirected Electrophilic Substitution

This comprehensive analysis demonstrates the compound's versatility in synthesizing complex heterocycles and functionalized derivatives. The fluorine and nitrile groups serve as orthogonal reactive handles, enabling sequential modification strategies crucial for pharmaceutical development . Recent advances in flow chemistry have improved yields for scale-up applications, particularly in Suzuki coupling and nitrile hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been synthesized and evaluated for its biological activities, particularly as a potential therapeutic agent. It has been associated with the inhibition of specific biological pathways, making it a candidate for drug development.

Anti-Cancer Activity

Recent studies have shown that derivatives of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile exhibit significant anti-cancer properties. For example, a study demonstrated that pyrano[2,3-c]pyrazoles derived from this compound inhibited glioma stem cell growth and displayed selective toxicity against cancer cells while sparing non-cancerous cells .

Table 1: Summary of Anti-Cancer Studies

Study ReferenceCompound TestedCancer TypeKey Findings
Pyrano[2,3-c]pyrazolesGliomaInhibited neurosphere formation in glioma stem cells.
Chalcone derivativesLung CancerInduced apoptosis in A549 cells with a favorable selectivity index.

Biochemical Applications

The compound has also been investigated for its role as a biochemical tool, particularly in enzyme inhibition studies.

Kinase Inhibition

Research indicates that this compound and its derivatives can act as kinase inhibitors. These compounds have shown promise in selectively inhibiting certain kinases involved in cancer progression, thereby providing a pathway for targeted cancer therapies .

Table 2: Kinase Inhibition Studies

CompoundKinase TargetInhibition RateReference
4jPKBβ/AKT2Significant

Synthesis and Characterization

The synthesis of this compound involves straightforward organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile Not available C₁₀H₅ClFN₃ 222.61 (calc.) 4-Chlorophenyl, F (pos. 5), CN (pos. 4)
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 1269293-81-3 C₁₀H₅F₂N₃ 205.16 4-Fluorophenyl, F (pos. 5), CN (pos. 4)
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 51516-67-7 C₁₀H₇ClN₄ 222.05 4-Chlorophenyl, NH₂ (pos. 5), CN (pos. 4)
Chlorfenapyr 122453-73-0 C₁₅H₁₁BrClF₃N₂O 407.61 Pyrrole core, Br, 4-chlorophenyl, CF₃
Table 2: Physicochemical Properties (Available Data)
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Chlorfenapyr 91–92 443.5 (predicted) 1.53 (predicted)
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Not reported Not reported Not reported

Research Findings and Implications

  • Electronic Properties : DFT studies on related compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) suggest that substituents significantly alter HOMO-LUMO gaps and dipole moments, impacting reactivity and intermolecular interactions . For the target compound, fluorine’s electron-withdrawing effect likely stabilizes the pyrazole ring, while the carbonitrile group enhances electrophilicity.
  • Agrochemical Potential: Structural analogs like Chlorfenapyr and Fipronil demonstrate that halogenation and carbonitrile groups are critical for pesticidal activity. The target compound’s 4-chlorophenyl and fluorine substituents may confer similar modes of action, though in vivo validation is needed .
  • Synthetic Flexibility : The modular pyrazole scaffold allows for regioselective functionalization, enabling optimization of physicochemical properties for specific applications .

Biological Activity

1-(4-Chlorophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile (CAS No. 1269293-83-5) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClFN3. Its structure consists of a pyrazole ring substituted with a chlorophenyl group and a fluorine atom, which may contribute to its biological efficacy.

Pharmacological Activities

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds within this class can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Pyrazoles have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting structure-activity relationships (SAR) that are critical for developing new antimicrobial agents .
  • Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from pyrazoles have been tested against HeLa and HCT116 cell lines, showing promising antiproliferative effects . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

  • Inhibition of COX Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. For example, some compounds have shown selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Calcium Release Modulation : Electrophysiological studies suggest that certain pyrazoles may influence calcium release from the endoplasmic reticulum in neurons, which could be relevant for neuroprotective applications .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceInhibition/EffectStandard Comparison
Anti-inflammatoryDexamethasoneUp to 85% TNF-αDexamethasone
AntimicrobialE. coliSignificant activityAmpicillin
AnticancerHeLa Cell LineCytotoxic effects-

Recent Research Highlights

  • Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in rats. Compounds showed significant efficacy compared to indomethacin .
  • Structure-Activity Relationship Studies : Research has highlighted the importance of substituents on the pyrazole ring in determining biological activity. For instance, the introduction of halogens or alkyl groups can enhance antimicrobial efficacy against specific bacterial strains .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of pyrazoles have indicated that specific derivatives may offer benefits in neurodegenerative diseases by modulating calcium signaling pathways .

Q & A

Advanced Research Question

  • Co-solvent systems : Use DMSO/PBS mixtures (< 0.1% DMSO) to maintain cell viability .
  • Prodrug design : Temporarily modify the carbonitrile to a carboxylate ester (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion while preserving activity .

How do steric and electronic effects of the 4-chlorophenyl and 5-fluoro substituents influence binding to biological targets?

Advanced Research Question

  • Steric effects : The 4-chlorophenyl group enhances hydrophobic interactions but may sterically hinder binding in tight pockets (e.g., kinase ATP sites) .
  • Electronic effects : The 5-fluoro substituent increases electron withdrawal, polarizing the pyrazole ring and strengthening hydrogen bonds with targets (e.g., COX-2) .
  • Mutagenesis studies : Replace Cl/F with isosteres (e.g., Br/CF₃) and compare IC₅₀ values to map target interactions .

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